1-Fluoro-2,4,6-trinitrobenzene
Overview
Description
1-Fluoro-2,4,6-trinitrobenzene is an aromatic compound characterized by the presence of a fluorine atom and three nitro groups attached to a benzene ring. This compound is known for its high reactivity due to the electron-withdrawing effects of the nitro groups and the fluorine atom. It is used in various chemical reactions and has applications in organic synthesis and materials science.
Preparation Methods
1-Fluoro-2,4,6-trinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The process typically includes the following steps:
Nitration of Fluorobenzene: Fluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the ortho and para positions relative to the fluorine atom.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.
In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields.
Chemical Reactions Analysis
1-Fluoro-2,4,6-trinitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-deficient aromatic ring makes it susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols. For example, the reaction with amines can lead to the formation of substituted anilines.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Esterification: The compound can act as a condensing agent in the esterification of carboxylic acids with alcohols or thiols, facilitated by the presence of 4-dimethylaminopyridine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-2,4,6-trinitrobenzene has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of energetic materials due to its high reactivity and stability.
Chemical Analysis: It serves as a reagent in various analytical techniques to detect and quantify specific functional groups in organic compounds.
Mechanism of Action
The mechanism of action of 1-fluoro-2,4,6-trinitrobenzene involves its high reactivity due to the electron-withdrawing effects of the nitro groups and the fluorine atom. These groups make the aromatic ring highly electrophilic, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, where the nitro groups are reduced to amino groups.
Comparison with Similar Compounds
1-Fluoro-2,4,6-trinitrobenzene can be compared with other nitroaromatic compounds such as:
2,4,6-Trinitrophenyl Methanesulfonate: Similar in structure but with a methanesulfonate group instead of a fluorine atom.
2,4,6-Trinitrobenzaldehyde: Contains an aldehyde group instead of a fluorine atom.
1-Chloro-2,4,6-trinitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2-fluoro-1,3,5-trinitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2FN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPARNGAWWCCOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2FN3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074806 | |
Record name | Picryl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-44-3 | |
Record name | Picryl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-44-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trinitrofluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC137771 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137771 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Picryl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9074806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-fluoro-2,4,6-trinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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